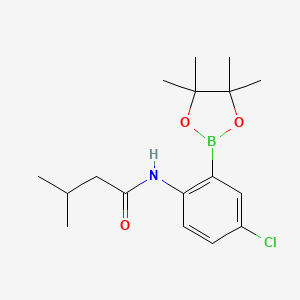![molecular formula C39H44O4 B12338658 (17S)-17-Ethynyl-2-[[(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-6,7,8,9,11,12,13,14,15,16-d](/img/structure/B12338658.png)
(17S)-17-Ethynyl-2-[[(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-6,7,8,9,11,12,13,14,15,16-d
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethinyl estradiol 2-oxy dimer is a synthetic estrogen compound derived from ethinyl estradiol. It is primarily used in the field of pharmaceuticals, particularly in oral contraceptives and hormone replacement therapies. This compound is known for its potent estrogenic activity and its ability to bind to estrogen receptors, thereby influencing various physiological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethinyl estradiol 2-oxy dimer typically involves the dimerization of ethinyl estradiol. This process can be achieved through various chemical reactions, including oxidative coupling. The reaction conditions often require the presence of a catalyst, such as a transition metal complex, and an oxidizing agent. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired dimer.
Industrial Production Methods
In industrial settings, the production of ethinyl estradiol 2-oxy dimer involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain a high-quality product suitable for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethinyl estradiol 2-oxy dimer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Ethinyl estradiol 2-oxy dimer has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study estrogenic activity and receptor binding.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Utilized in the development of oral contraceptives and hormone replacement therapies.
Industry: Employed in the synthesis of other estrogenic compounds and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethinyl estradiol 2-oxy dimer involves its binding to estrogen receptors in target tissues. This binding activates the receptor, leading to the modulation of gene expression and subsequent physiological effects. The compound primarily targets the estrogen receptor alpha and beta, influencing pathways related to reproductive health, bone density, and cardiovascular function.
Comparación Con Compuestos Similares
Similar Compounds
Ethinyl estradiol: The parent compound, widely used in oral contraceptives.
Estradiol: A naturally occurring estrogen with similar but less potent activity.
Mestranol: Another synthetic estrogen used in combination with progestins in contraceptives.
Uniqueness
Ethinyl estradiol 2-oxy dimer is unique due to its dimeric structure, which enhances its binding affinity and potency compared to its monomeric counterparts. This structural modification allows for more effective receptor activation and prolonged physiological effects, making it a valuable compound in pharmaceutical research and development.
Propiedades
Fórmula molecular |
C39H44O4 |
|---|---|
Peso molecular |
576.8 g/mol |
Nombre IUPAC |
(17S)-17-ethynyl-2-[[(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-6,7,8,9,11,12,13,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C39H44O4/c1-4-38(41)18-15-31-27-9-6-24-21-35(40)36(22-32(24)28(27)12-13-34(31)38)43-25-8-11-26-23(20-25)7-10-30-29(26)14-17-37(3)33(30)16-19-39(37,42)5-2/h1-2,8,11,20-22,27-31,33-34,40-42H,6-7,9-10,12-19H2,3H3/t27?,28?,29?,30?,31?,33?,34?,37-,38-,39-/m0/s1 |
Clave InChI |
GFPKYTRBUZZWCW-FURSDHEWSA-N |
SMILES isomérico |
C[C@]12CCC3C(C1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=C6CCC7C8CC[C@](C8CCC7C6=C5)(C#C)O)O |
SMILES canónico |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=C6CCC7C8CCC(C8CCC7C6=C5)(C#C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


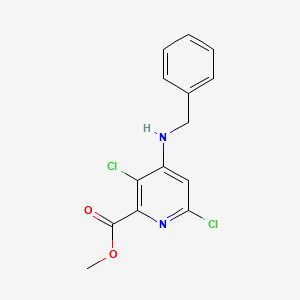
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B12338587.png)

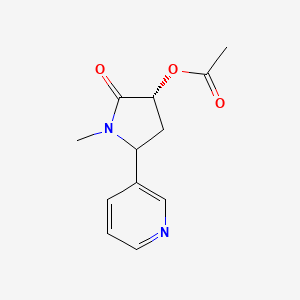
![(3R,4S)-4-(2-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B12338593.png)

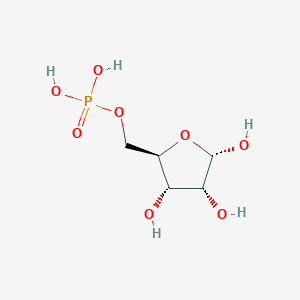

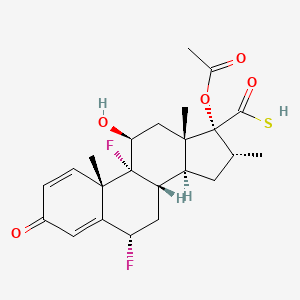
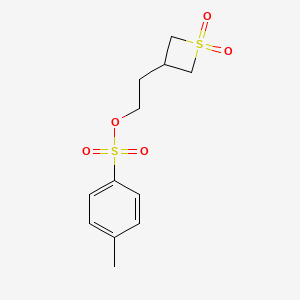
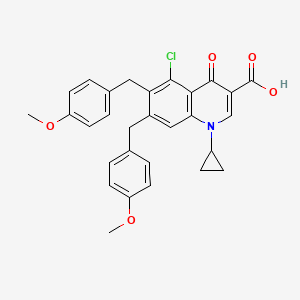
![Tetracyclo[10.2.1.05,14.08,13]pentadecan-15-one](/img/structure/B12338645.png)

